molecular formula C19H13Br2NO B2858125 (E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol CAS No. 324067-57-4

(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol

Cat. No. B2858125
CAS RN: 324067-57-4
M. Wt: 431.127
InChI Key: MXNZTPXOSIYLBG-WSDLNYQXSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, InChI key, and SMILES notation. It may also include the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that influence the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, refractive index, and others. It also includes studying the compound’s stability, reactivity, and other chemical characteristics .

Scientific Research Applications

Photopolymerization Initiators

2-[(1E)-({[1,1’-biphenyl]-4-yl}imino)methyl]-4,6-dibromophenol: can act as a photoinitiator in photopolymerization processes. Photopolymerization is a technique where light energy is used to initiate polymer formation from monomers. This compound, due to its ability to absorb light and initiate polymerization, could be particularly useful in creating polymers for biomedical applications such as tissue engineering scaffolds, drug delivery systems, and the production of 3D hydrogel structures .

Organic Synthesis

In organic synthesis, this compound could serve as a precursor or an intermediate. Its structure, containing a biphenyl moiety and a dibromophenol group, makes it a potential candidate for cross-coupling reactions which are pivotal in the synthesis of complex organic molecules. These reactions could be employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Analytical Chemistry

The compound’s structure suggests potential use as a chromogenic agent in analytical chemistry. Chromogenic agents are compounds that change color in the presence of certain analytes, which can be used for the detection and quantification of ions or molecules in various samples. This could be applied in environmental monitoring, food safety, and clinical diagnostics .

Material Science

In material science, 2-[(1E)-({[1,1’-biphenyl]-4-yl}imino)methyl]-4,6-dibromophenol could be used to modify the properties of materials. For example, it could be incorporated into polymers to enhance their thermal stability, mechanical strength, or to impart specific electronic properties for use in electronic devices or sensors .

Catalysis

This compound might find applications in catalysis, particularly in asymmetric catalysis where the goal is to produce chiral molecules. The biphenyl structure could induce chirality in the resulting products, which is highly desirable in the pharmaceutical industry where the chirality of drug molecules can affect their efficacy and safety .

Molecular Imprinting

Molecular imprinting is a technique used to create polymer matrices with specific binding sites for certain molecules2-[(1E)-({[1,1’-biphenyl]-4-yl}imino)methyl]-4,6-dibromophenol could be used as a template molecule in the imprinting process to create selective sensors or separation media that can recognize and bind specific target molecules .

Mechanism of Action

This refers to how the compound interacts with biological systems, if applicable. It could involve binding to specific receptors, inhibiting certain enzymes, or disrupting biological pathways .

Safety and Hazards

This involves identifying the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential applications and areas of research for the compound. It could include its use in medicine, materials science, environmental science, and other fields .

properties

IUPAC Name

2,4-dibromo-6-[(4-phenylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2NO/c20-16-10-15(19(23)18(21)11-16)12-22-17-8-6-14(7-9-17)13-4-2-1-3-5-13/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNZTPXOSIYLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol

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